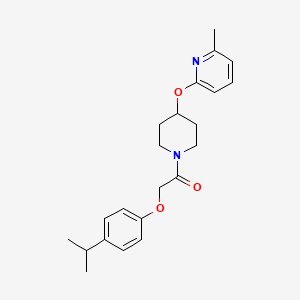

![molecular formula C10H7N5S B2971142 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 1351645-20-9](/img/structure/B2971142.png)

3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their biological activity and have many pharmaceutical applications . They are biologically active agents including antibacterial, antifungal, anxiolytic, herbicidal, pesticidal, antithrombotic, anti-inflammatories, and antiproliferative agents .

Synthesis Analysis

The synthesis of this compound involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . The yield of the synthesis process was reported to be 92% .Molecular Structure Analysis

The compound was characterized by 1H NMR, 13C NMR, FTIR, MS and X-ray diffraction . The compound was crystallized in the monoclinic space group P 21/c .Chemical Reactions Analysis

The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . The reaction yielded a pale yellow solid .Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . The 1H NMR and 13C NMR spectra were reported .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : Various methods have been developed for synthesizing derivatives of this compound. For example, the study by Holla et al. (2006) details the synthesis of triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety. These compounds are characterized based on elemental analysis, IR, 1H NMR, and mass spectral data (Holla et al., 2006).

Biological Studies

- Antimicrobial Activities : The derivatives of this compound exhibit significant antimicrobial properties. Prakash et al. (2011) synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and tested them for their antimicrobial activity, showing potent antimicrobial agents (Prakash et al., 2011).

- Anticancer Activities : Khan et al. (2014) reported the synthesis of a library of new conjugated heterocycles including triazolothiadiazoles and thiadiazines, which showed variable cell growth inhibitory activities against lung carcinoma and kidney fibroblast cell lines (Khan et al., 2014).

Chemical Properties

- Structural Characterization : The study by Sallam et al. (2021) on pyridazine derivatives involved the synthesis and structural characterization using NMR, IR, mass spectral studies, and X-ray diffraction techniques. They also performed Density Functional Theory (DFT) calculations to determine quantum chemical parameters (Sallam et al., 2021).

Pharmaceutical Applications

- Anti-Diabetic Drugs : Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, showing potential as anti-diabetic medications (Bindu et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit mitogen-activated protein (map) kinases .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

3-pyridin-4-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c16-9-2-1-8-12-13-10(15(8)14-9)7-3-5-11-6-4-7/h1-6H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPBWFNGAXYNEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2NC1=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

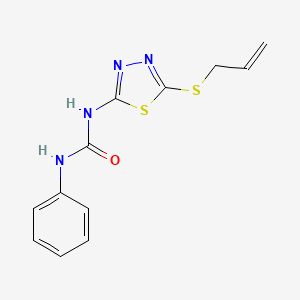

![4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide](/img/structure/B2971060.png)

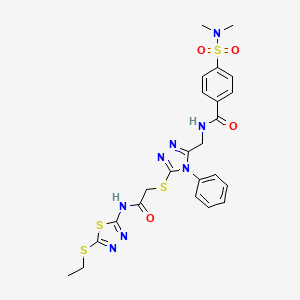

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2971066.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971067.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2971068.png)

![Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B2971070.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine](/img/structure/B2971073.png)

![N-[4-(dimethylamino)phenyl]-4-(2-thienyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2971074.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2971077.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971079.png)

![tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2971080.png)